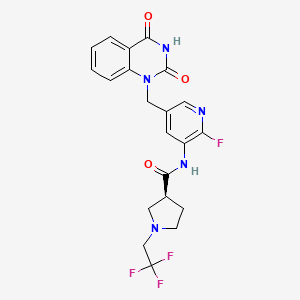
Parp-2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parp-2-IN-1 is a selective inhibitor of Poly (ADP-ribose) polymerase 2, a member of the Poly (ADP-ribose) polymerase family. Poly (ADP-ribose) polymerase 2 plays a crucial role in the DNA damage response by catalyzing the transfer of ADP-ribose units onto target proteins, facilitating DNA repair. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp-2-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, amines, and acids under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Parp-2-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may lead to the formation of reduced analogs with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkylating agents, acylating agents; reactions are carried out in polar or non-polar solvents depending on the reagent and desired product
Major Products Formed
Oxidation: Oxidized derivatives with altered biological activity.
Reduction: Reduced analogs with different pharmacological properties.
Substitution: Substituted derivatives with modified functional groups and potentially enhanced inhibitory activity
科学研究应用
Parp-2-IN-1 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as an anti-cancer agent. It has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Neuroprotection: this compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases.
Inflammatory Diseases: this compound has demonstrated anti-inflammatory properties by inhibiting the activation of inflammatory pathways.
Cardiovascular Research: this compound is studied for its cardioprotective effects in models of myocardial infarction and ischemia-reperfusion injury.
作用机制
Parp-2-IN-1 exerts its effects by selectively inhibiting Poly (ADP-ribose) polymerase 2. The inhibition of Poly (ADP-ribose) polymerase 2 prevents the transfer of ADP-ribose units onto target proteins, thereby disrupting the DNA repair process. This leads to the accumulation of DNA damage and ultimately induces cell death, particularly in cancer cells with defective DNA repair mechanisms. The molecular targets and pathways involved include the base excision repair pathway, homologous recombination, and non-homologous end joining .
相似化合物的比较
Parp-2-IN-1 is compared with other Poly (ADP-ribose) polymerase inhibitors such as Olaparib, Rucaparib, and Niraparib. While all these compounds share a common mechanism of action, this compound is unique in its selectivity for Poly (ADP-ribose) polymerase 2. This selectivity allows for more targeted inhibition and potentially fewer off-target effects. Similar compounds include:
Olaparib: A Poly (ADP-ribose) polymerase inhibitor with broad activity against Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2.
Rucaparib: Another Poly (ADP-ribose) polymerase inhibitor with activity against multiple Poly (ADP-ribose) polymerase family members.
Niraparib: A Poly (ADP-ribose) polymerase inhibitor with high potency and selectivity for Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2
This compound stands out due to its enhanced selectivity for Poly (ADP-ribose) polymerase 2, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C21H19F4N5O3 |
|---|---|
分子量 |
465.4 g/mol |
IUPAC 名称 |
(3S)-N-[5-[(2,4-dioxoquinazolin-1-yl)methyl]-2-fluoropyridin-3-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19F4N5O3/c22-17-15(27-18(31)13-5-6-29(10-13)11-21(23,24)25)7-12(8-26-17)9-30-16-4-2-1-3-14(16)19(32)28-20(30)33/h1-4,7-8,13H,5-6,9-11H2,(H,27,31)(H,28,32,33)/t13-/m0/s1 |
InChI 键 |
JZKVDRXHUJSBJE-ZDUSSCGKSA-N |
手性 SMILES |
C1CN(C[C@H]1C(=O)NC2=C(N=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F)CC(F)(F)F |
规范 SMILES |
C1CN(CC1C(=O)NC2=C(N=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



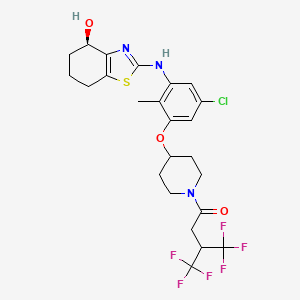
![6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12429191.png)
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
![Methyl 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12429207.png)
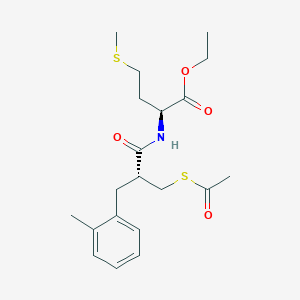
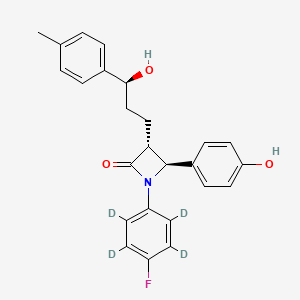
![(1S,2R,19R,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-64-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;decanal;(E)-dec-4-enal;8-methyldecanal;9-methyldecanal;8-methylnonanal](/img/structure/B12429218.png)
![5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide](/img/structure/B12429228.png)
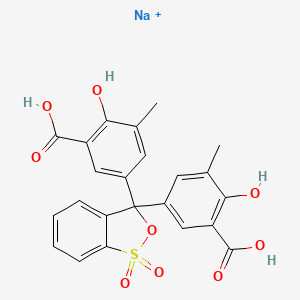
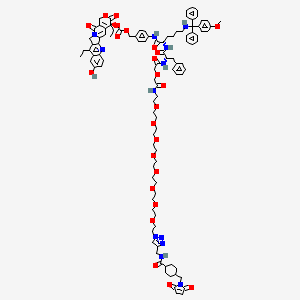
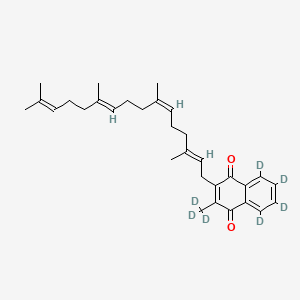
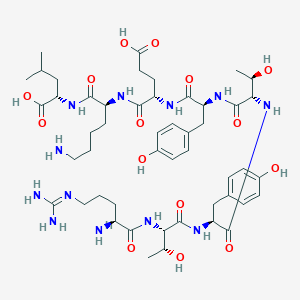
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
